5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine dihydrochloride
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Overview
Description
5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl4N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline with ammonia or amine derivatives in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
- 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-1,4-endo-exo-5,8-dimethanonaphthalene
Uniqueness
5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and amine functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H14Cl4N2 |
---|---|
Molecular Weight |
292.0 g/mol |
IUPAC Name |
5,8-dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine;dihydrochloride |
InChI |
InChI=1S/C9H12Cl2N2.2ClH/c10-7-3-8(12)9(11)6-4-13-2-1-5(6)7;;/h3,5-6,13H,1-2,4,12H2;2*1H |
InChI Key |
RZGUUNXIBSFIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1C(=CC(=C2Cl)N)Cl.Cl.Cl |
Origin of Product |
United States |
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